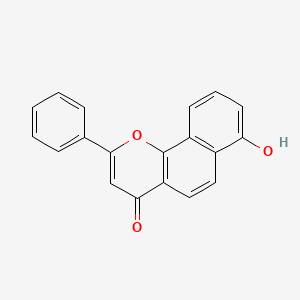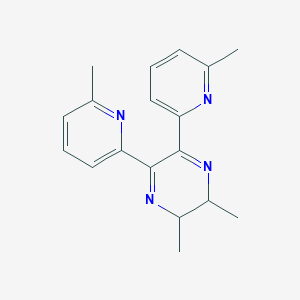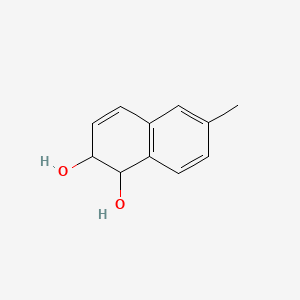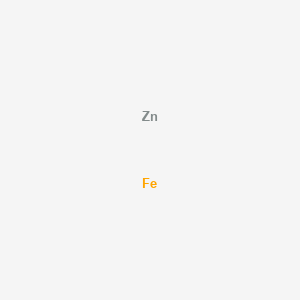
1,1,1-Trimethoxy-N-(4-methoxyphenyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trimethoxy-N-(4-methoxyphenyl)silanamine is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three methoxy groups and one N-(4-methoxyphenyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trimethoxy-N-(4-methoxyphenyl)silanamine typically involves the reaction of trimethoxysilane with 4-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Trimethoxysilane+4-Methoxyaniline→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trimethoxy-N-(4-methoxyphenyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1-Trimethoxy-N-(4-methoxyphenyl)silanamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.
Industry: It is used in the production of advanced materials, coatings, and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trimethoxy-N-(4-methoxyphenyl)silanamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trimethoxy-N-(4-methylphenyl)silanamine
- 1,1,1-Trimethoxy-N-(4-chlorophenyl)silanamine
- 1,1,1-Trimethoxy-N-(4-fluorophenyl)silanamine
Uniqueness
1,1,1-Trimethoxy-N-(4-methoxyphenyl)silanamine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
86936-11-0 |
|---|---|
Fórmula molecular |
C10H17NO4Si |
Peso molecular |
243.33 g/mol |
Nombre IUPAC |
4-methoxy-N-trimethoxysilylaniline |
InChI |
InChI=1S/C10H17NO4Si/c1-12-10-7-5-9(6-8-10)11-16(13-2,14-3)15-4/h5-8,11H,1-4H3 |
Clave InChI |
UNAVATNZIOHLCA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phenyl[3-(piperidine-1-sulfonyl)pyridin-4-yl]methanone](/img/structure/B14403476.png)

![2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one](/img/structure/B14403480.png)


![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)
![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)




![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)
